molecular formula C9H11BrFN B13042583 (R)-1-(5-Bromo-2-fluorophenyl)propan-1-amine

(R)-1-(5-Bromo-2-fluorophenyl)propan-1-amine

Cat. No.: B13042583
M. Wt: 232.09 g/mol
InChI Key: CDDJYOHZUZQHKX-SECBINFHSA-N
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Description

®-1-(5-Bromo-2-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a propan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-2-fluorophenyl)propan-1-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

    Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, often involving the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for ®-1-(5-Bromo-2-fluorophenyl)propan-1-amine may involve large-scale bromination and fluorination processes, followed by the introduction of the chiral amine group using efficient and scalable synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromo-2-fluorophenyl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5-Bromo-2-fluorophenyl)propan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of halogenated amines on biological systems. Its chiral nature also makes it a valuable tool for investigating stereochemistry-related biological processes.

Medicine

In medicinal chemistry, ®-1-(5-Bromo-2-fluorophenyl)propan-1-amine is explored for its potential as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromo-2-fluorophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, leading to specific biological effects. The chiral nature of the compound also plays a crucial role in its mechanism of action, as different enantiomers can exhibit different biological activities.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-Bromo-2-chlorophenyl)propan-1-amine
  • ®-1-(5-Bromo-2-iodophenyl)propan-1-amine
  • ®-1-(5-Bromo-2-methylphenyl)propan-1-amine

Uniqueness

®-1-(5-Bromo-2-fluorophenyl)propan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties. The chiral nature of the compound further adds to its uniqueness, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

(1R)-1-(5-bromo-2-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m1/s1

InChI Key

CDDJYOHZUZQHKX-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC(=C1)Br)F)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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